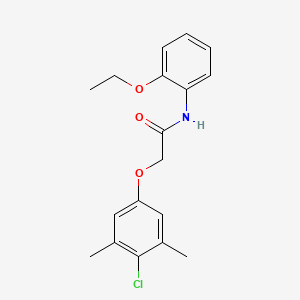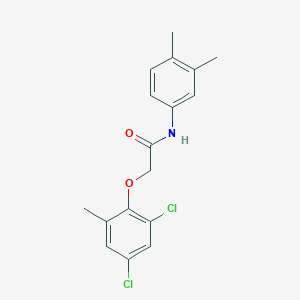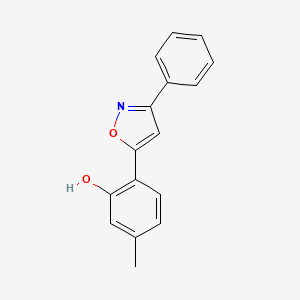![molecular formula C16H11F3N2O B5790389 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been identified as a promising candidate for use in various fields, including medicinal chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits potent anti-inflammatory and analgesic activity by inhibiting the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits potent anti-inflammatory and analgesic activity in animal models. This compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic activity. This makes it a useful tool for studying various diseases and conditions that involve inflammation and pain.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One potential direction is the development of new drugs for the treatment of various diseases, including inflammatory diseases and pain.
Another potential direction is the use of this compound in the synthesis of new materials and polymers. Studies have shown that this compound exhibits excellent thermal stability and can be used as a building block for the synthesis of various materials.
Conclusion:
In conclusion, 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and biochemistry. While the mechanism of action of this compound is not fully understood, studies have shown that it exhibits potent anti-inflammatory and analgesic activity. Future research involving this compound may lead to the development of new drugs and materials with a wide range of applications.
Méthodes De Synthèse
The synthesis of 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-methylbenzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then cyclized to form the final product. Other methods involve the use of different reagents or catalysts to achieve the same reaction.
Applications De Recherche Scientifique
5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been identified as a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activity, making it a potential candidate for the development of new drugs for the treatment of various diseases.
In addition to its medicinal properties, 5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has also been studied for its potential applications in material science. This compound exhibits excellent thermal stability and can be used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-5-7-11(8-6-10)15-20-14(21-22-15)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBKPINIOOHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)


![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)


